Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate is a complex organic compound with a molecular formula of C22H19NO5S
Mode of Action
It’s often used as a UV absorber or stabilizer in polymers, coatings, adhesives, intraocular lenses, and other materials to protect them from the harmful effects of UV radiation .
Biochemical Pathways
Substituents at different positions on the thiazole ring can affect the therapeutic outcome of substituted thiazole derivatives .
Preparation Methods
The synthesis of Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent . Other methods include diazo-coupling, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Chemical Reactions Analysis
Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Comparison with Similar Compounds
Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate can be compared with other similar compounds, such as:
2-(2-Benzothiazolyl)acetic acid ethyl ester: This compound shares a similar benzothiazole core but differs in its ester group and overall structure.
Benzothiazole derivatives: These compounds have a benzothiazole ring and exhibit similar biological activities, but their specific substituents and functional groups can vary.
Thiazole derivatives: These compounds contain a thiazole ring and are known for their diverse biological activities, including antibacterial and antifungal properties.
Properties
IUPAC Name |
ethyl 2-[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c1-4-14-10-15-18(11-17(14)28-12-20(25)27-5-2)29-13(3)21(22(15)26)23-24-16-8-6-7-9-19(16)30-23/h6-11H,4-5,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCFLBWSOQCSPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OCC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.